molecular formula C13H9BrN2O3S B11966144 4-Bromo-N-(4-nitro-phenylsulfanyl)-benzamide CAS No. 60199-38-4

4-Bromo-N-(4-nitro-phenylsulfanyl)-benzamide

Katalognummer: B11966144
CAS-Nummer: 60199-38-4
Molekulargewicht: 353.19 g/mol
InChI-Schlüssel: ZPIMQCZMZVYVHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-N-(4-nitro-phenylsulfanyl)-benzamide is an organic compound characterized by the presence of bromine, nitro, and phenylsulfanyl groups attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-(4-nitro-phenylsulfanyl)-benzamide typically involves the following steps:

    Bromination: The addition of a bromine atom to the benzene ring, usually achieved through the use of bromine or a bromine source like N-bromosuccinimide.

    Thioether Formation: The formation of a phenylsulfanyl group by reacting a thiol with a halogenated aromatic compound.

    Amidation: The final step involves the formation of the benzamide by reacting the substituted benzoyl chloride with an amine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Substitution: The phenylsulfanyl group can undergo various substitution reactions, including halogenation and alkylation.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: 4-Amino-N-(4-nitro-phenylsulfanyl)-benzamide.

    Reduction: 4-Bromo-N-(4-aminophenylsulfanyl)-benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Bromo-N-(4-nitro-phenylsulfanyl)-benzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.

    Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Wirkmechanismus

The mechanism of action of 4-Bromo-N-(4-nitro-phenylsulfanyl)-benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine and phenylsulfanyl groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

    4-Bromo-N-(4-nitrophenyl)-benzamide: Lacks the phenylsulfanyl group, which may affect its reactivity and biological activity.

    4-Nitro-N-(4-bromophenylsulfanyl)-benzamide: The positions of the bromine and nitro groups are reversed, potentially altering its chemical properties and applications.

Uniqueness: 4-Bromo-N-(4-nitro-phenylsulfanyl)-benzamide is unique due to the combination of bromine, nitro, and phenylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Eigenschaften

CAS-Nummer

60199-38-4

Molekularformel

C13H9BrN2O3S

Molekulargewicht

353.19 g/mol

IUPAC-Name

4-bromo-N-(4-nitrophenyl)sulfanylbenzamide

InChI

InChI=1S/C13H9BrN2O3S/c14-10-3-1-9(2-4-10)13(17)15-20-12-7-5-11(6-8-12)16(18)19/h1-8H,(H,15,17)

InChI-Schlüssel

ZPIMQCZMZVYVHA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)NSC2=CC=C(C=C2)[N+](=O)[O-])Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.